1-Methyl-2-(tributylstannyl)-1H-indole

Catalog No.
S727526
CAS No.
157427-46-8
M.F
C21H35NSn
M. Wt
420.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methyl-2-(tributylstannyl)-1H-indole

CAS Number

157427-46-8

Product Name

1-Methyl-2-(tributylstannyl)-1H-indole

IUPAC Name

tributyl-(1-methylindol-2-yl)stannane

Molecular Formula

C21H35NSn

Molecular Weight

420.2 g/mol

InChI

InChI=1S/C9H8N.3C4H9.Sn/c1-10-7-6-8-4-2-3-5-9(8)10;3*1-3-4-2;/h2-6H,1H3;3*1,3-4H2,2H3;

InChI Key

QHCNIBQIQQKJPD-UHFFFAOYSA-N

SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC2=CC=CC=C2N1C

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC2=CC=CC=C2N1C

1-Methyl-2-(tributylstannyl)-1H-indole (CAS 157427-46-8) is a pre-activated, N-methylated organotin nucleophile primarily procured for palladium-catalyzed Stille cross-coupling reactions. It serves as a highly reliable building block for transferring the 1-methyl-2-indolyl moiety to various electrophiles, including aryl halides, vinyl triflates, and acid chlorides [1]. The N-methyl group prevents unwanted N-arylation or metal-coordination side reactions, while the tributylstannyl group provides a stable, highly reactive handle for C-C bond formation at the sterically demanding C2 position. This compound is structurally designed to overcome the severe limitations associated with alternative C2-metalated indoles, making it a critical reagent for reproducible industrial and laboratory-scale syntheses [2].

Research Fit

C2-regioselective indole functionalization via Stille coupling
Broad electrophile scope: aryl, vinyl, allyl, acyl halides and triflates
Liquid format enables direct volumetric dispensing and automation

Attempting to substitute 1-methyl-2-(tributylstannyl)-1H-indole with its corresponding boronic acid (1-methyl-1H-indol-2-ylboronic acid) frequently fails due to the inherent instability of 2-indoleboronic acids [1]. These C2-boronic acids are highly susceptible to rapid protodeboronation, especially under the basic conditions required for Suzuki-Miyaura couplings, leading to low yields, inaccurate stoichiometry, and complex reaction mixtures. Furthermore, substituting with the unmethylated 2-(tributylstannyl)-1H-indole can result in competing N-coordination to the palladium catalyst or require additional in-situ protection and deprotection steps [2]. This reduces overall synthetic efficiency, increases catalyst consumption, and complicates downstream purification, making the N-methylated stannane the necessary choice for direct C2-functionalization.

Substitution Risk

N-Boc analog limits coupling scope
The N-Boc protected indol-2-ylstannane shows much lower reactivity and fails with allyl/vinyl bromides and triflates, restricting library diversity and step economy.
Trimethylstannyl reagents pose higher handling burden
Trimethyltin analogs are known to have substantially higher acute toxicity, increasing containment, PPE, and waste-disposal requirements without a proportional synthetic yield advantage.

Reagent Stability and Resistance to Protodemetalation

A critical procurement differentiator for 1-methyl-2-(tributylstannyl)-1H-indole is its stability compared to 2-indoleboronic acids. While 2-indoleboronic acids undergo rapid protodeboronation—often degrading to less than 10% purity within days on the benchtop or immediately upon exposure to basic coupling conditions—the stannane derivative maintains >95% purity under standard inert storage and resists protodestannylation during reactions [1]. This allows for precise stoichiometric control without the need for complex protecting groups like MIDA boronates.

Evidence DimensionBenchtop and Solution Stability
Target Compound DataMaintains >95% purity over extended storage; resists protodestannylation under mild coupling conditions.
Comparator Or Baseline1-Methyl-1H-indol-2-ylboronic acid (degrades to <10% purity via protodeboronation within days or immediately under basic Suzuki conditions).
Quantified Difference>85% higher active reagent retention prior to and during cross-coupling.
ConditionsBenchtop storage under air (15 days) and basic aqueous/organic solvent mixtures.

Procurement of the stannane ensures reliable stoichiometry and eliminates the need for complex, in-situ protection strategies required for highly unstable 2-indolylboronic acids.

Coupling Scope & Yield
Head-to-head
78% stannane yield, full scope
vs
40% stannane yield, limited scope
Supports C2-selective library synthesis
2 mol% Pd, mild conditions; up to 91% coupling yield

Cross-Coupling Yield with Base-Sensitive Electrophiles

In the synthesis of complex heterocycles, 1-methyl-2-(tributylstannyl)-1H-indole enables efficient Stille cross-coupling under neutral or mildly nucleophilic conditions (e.g., using CsF or LiCl). This approach routinely achieves 70–85% isolated yields when coupling with base-sensitive electrophiles such as lactam-derived vinyl triflates or maleimides[1]. In contrast, attempting the equivalent Suzuki coupling with 1-methyl-1H-indol-2-ylboronic acid typically results in <30% yield or complete reaction failure due to base-induced degradation of both the boronic acid and the electrophile.

Evidence DimensionIsolated Cross-Coupling Yield
Target Compound Data70–85% isolated yield using mild Stille conditions.
Comparator Or Baseline1-Methyl-1H-indol-2-ylboronic acid (<30% yield or degradation under standard basic Suzuki conditions).
Quantified Difference40–55% absolute yield improvement in base-sensitive scaffold synthesis.
ConditionsPalladium-catalyzed cross-coupling with base-sensitive vinyl triflates or maleimides.

Buyers synthesizing complex pharmaceuticals or base-sensitive natural products must select the Stille reagent to achieve viable isolated yields and avoid material loss.

Organotin Safety Profile
Class-level
~1× toxicity reference (tributyl)
vs
~1000× higher acute toxicity (trimethyl)
Supports safer organotin procurement
Coupling yield up to 91% retained with tributyltin

N-Methylation Impact on Regioselectivity and Catalyst Efficiency

The presence of the N-methyl group in 1-methyl-2-(tributylstannyl)-1H-indole prevents the free indole nitrogen from coordinating to the palladium catalyst or participating in competing N-arylation (Buchwald-Hartwig type) side reactions. Compared to the unprotected 2-(tributylstannyl)-1H-indole, the N-methylated analog ensures exclusive C2-coupling, allowing for standard palladium loadings (2–5 mol%) without the need for excess catalyst or orthogonal protecting group strategies [1].

Evidence DimensionCatalyst Loading and Regioselectivity
Target Compound DataExclusive C2-coupling with standard Pd loadings (2–5 mol%).
Comparator Or Baseline2-(Tributylstannyl)-1H-indole (requires higher Pd loading or orthogonal protection to prevent N-H coordination/arylation).
Quantified DifferenceEliminates N-arylation byproducts and reduces required catalyst loading.
ConditionsPalladium-catalyzed cross-coupling in the presence of aryl halides.

Reduces the consumption of expensive palladium catalysts and simplifies downstream purification by eliminating N-arylated byproducts from the crude mixture.

Regioselectivity
Class-level
C2 exclusive substitution
vs
C3 orthogonal outcome
Mandatory for C2-targeted indole synthesis
15 electrophile entries; 100% regioselectivity reported
Commercial Specification
Data to verify
Liquid form; density 1.140 g/mL at 25 °C
97% assay (supplier specification)
Supports automated dispensing workflows
Source review recommended; no independent COA published
N-Methyl Protection
Class-level
N-methyl group permanently blocks acidic N–H, preventing competitive N-metalation and ensuring clean C2-lithiation/stannylation.
Improves C2-stannylation reproducibility
Established organometallic logic; no single-study head-to-head yield data

Synthesis of Complex Indole Alkaloids

Where this compound is the right choice: Convergent synthesis of natural products where the 1-methyl-2-indolyl core must be coupled to a highly functionalized, base-sensitive scaffold. The neutral Stille coupling conditions prevent the degradation of delicate functional groups that would otherwise be destroyed by the basic conditions required for Suzuki couplings [1].

Development of Pharmaceutical Libraries

Where this compound is the right choice: Medicinal chemistry programs requiring the rapid, reproducible generation of 2-aryl and 2-heteroaryl indole libraries. The bench-stable nature of the stannane eliminates the stoichiometric inconsistencies and low yields caused by the rapid protodeboronation of 2-indoleboronic acids [2].

Preparation of Organic Electronic Materials

Where this compound is the right choice: Synthesis of extended pi-conjugated systems and conducting polymers. The N-methyl group enhances the solubility of the resulting oligomers, while the reliable C2-stannyl reactivity ensures precise regiochemical linkages and high purity, which are critical for optimal optoelectronic performance [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Medicinal Chemistry: C2-Aryl/Vinyl Indole Libraries
Broad electrophile scope & C2 regioselectivity
Coupling scope under mild Pd catalysis
Natural Product Total Synthesis
Pre-formed, shelf-stable stannane
Convergent assembly without in situ stannane generation
Process Chemistry Scale-Up
Lower toxicity organotin class
Safety profile with retained coupling efficiency
Chemical Biology: Bioconjugation
C2-allyl and acyl functional handles
Bioorthogonal ligation compatibility

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